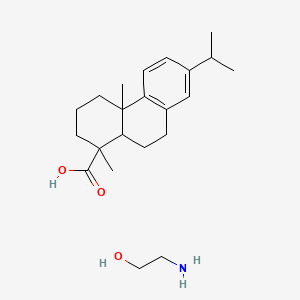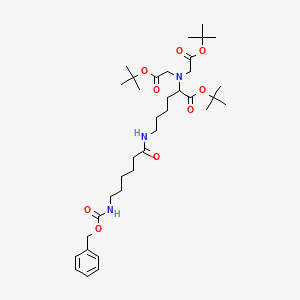
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves several steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, amino acids, and peptides . The reaction typically occurs under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . The catalyst can be easily separated and reused, making the process efficient and environmentally friendly .
Analyse Chemischer Reaktionen
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its stability under acidic and basic conditions, which makes it suitable for a wide range of chemical transformations . Common reagents used in these reactions include oxalyl chloride, which is used for the mild deprotection of the N-Boc group . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester has numerous applications in scientific research. It is widely used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it is used in the synthesis of peptides and other biologically active compounds . The compound’s stability and reactivity make it a valuable tool for various industrial applications, including the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves the protection and deprotection of functional groups. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The deprotection process typically involves the use of strong acids, such as trifluoroacetic acid (TFA), which cleaves the Boc group and releases the free amine . This mechanism is crucial for the synthesis of complex molecules, including peptides and other biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester is similar to other protecting groups used in organic synthesis, such as phenylmethoxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) . it offers unique advantages, including greater stability under a wide range of conditions and ease of removal . Similar compounds include this compound itself and other derivatives used in pharmaceutical testing .
Eigenschaften
Molekularformel |
C36H59N3O9 |
|---|---|
Molekulargewicht |
677.9 g/mol |
IUPAC-Name |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate |
InChI |
InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44) |
InChI-Schlüssel |
RFUUSLGZROGYBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
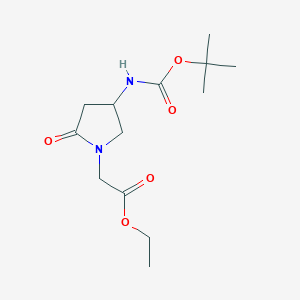
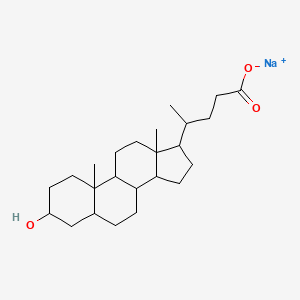
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)
![[3a-(Hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B15125351.png)
![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide](/img/structure/B15125362.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
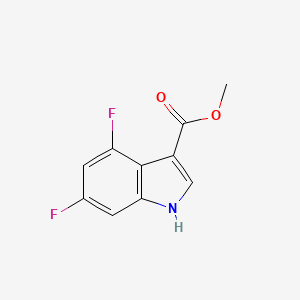
![sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron](/img/structure/B15125390.png)
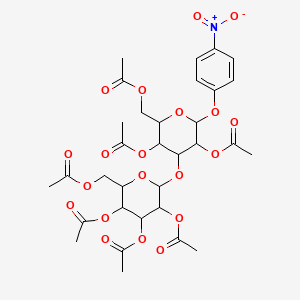
![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)
